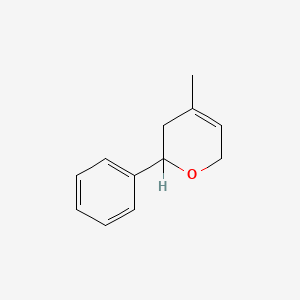

3,6-Dihydro-4-methyl-2-phenyl-2H-pyran

描述

Overview of Dihydropyran Class in Organic Chemistry

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and a single double bond within the ring. wikipedia.org Depending on the position of the double bond relative to the oxygen atom, they are classified into different isomers, with 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran being prominent examples. wikipedia.org These structures serve as valuable intermediates in organic synthesis, acting as precursors to a variety of other molecules. For instance, the tetrahydropyranyl (THP) group, derived from 3,4-dihydropyran, is a widely used protecting group for alcohols due to its stability under various reaction conditions and its ease of removal under acidic conditions. sigmaaldrich.com The pyran ring is a fundamental scaffold found in numerous natural products, including carbohydrates, alkaloids, and polyketides, many of which exhibit significant biological activities. nih.govresearchgate.net

Historical Context of Dihydropyran Synthesis and Reactivity Research

The synthesis of dihydropyrans has a rich history, with early methods often relying on the dehydration of cyclic alcohols or the rearrangement of other heterocyclic systems. For example, the dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures has been a long-standing method for the preparation of 3,4-dihydropyran. orgsyn.org Another classical approach involves the elimination of an alcohol from a 2-alkoxy-tetrahydropyran in the presence of an acid catalyst. google.com

Over the decades, synthetic methodologies have evolved significantly, with the hetero-Diels-Alder reaction emerging as a powerful and stereoselective tool for the construction of the dihydropyran ring. This [4+2] cycloaddition between a diene and a dienophile, where one or more carbon atoms are replaced by heteroatoms, allows for the efficient assembly of the pyran core with good control over stereochemistry. organic-chemistry.org More recent advancements have focused on the development of catalytic and enantioselective methods, employing both metal complexes and organocatalysts to achieve high levels of stereocontrol. mdpi.comorganic-chemistry.org The Prins cyclization, a reaction between an alkene and a carbonyl compound, has also been extensively developed as a versatile strategy for synthesizing substituted tetrahydropyrans and dihydropyrans. mdpi.comnih.gov

Unique Structural Features and Electronic Configuration of 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran

The compound this compound possesses a distinct set of structural and electronic features that influence its reactivity and potential applications. The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize steric strain. beilstein-journals.org The presence of a methyl group at the 4-position and a phenyl group at the 2-position introduces specific steric and electronic biases.

Structural Features:

Asymmetric Center: The carbon atom at the 2-position (C2), bonded to both the oxygen atom and the phenyl group, is a chiral center. This means the molecule can exist as a pair of enantiomers.

Allylic System: The double bond between C4 and C5, along with the adjacent C3 and C6 methylene (B1212753) groups, constitutes an allylic system that can be a site for various chemical transformations.

Conformational Influence of Substituents: The methyl and phenyl groups will preferentially occupy equatorial positions in the most stable conformation of the half-chair ring to minimize steric interactions. beilstein-journals.org

Electronic Configuration:

Electron-donating and Withdrawing Effects: The oxygen atom in the ring acts as an electron-donating group through resonance, influencing the electron density of the double bond. The phenyl group at the C2 position is generally considered an electron-withdrawing group via an inductive effect, but it can also participate in π-stacking interactions. lasalle.edulibretexts.org The methyl group is a weak electron-donating group. lasalle.edulibretexts.org

Reactivity of the Double Bond: The electronic nature of the double bond is influenced by these substituent effects, making it susceptible to electrophilic addition and other reactions characteristic of alkenes. The substitution pattern can also influence the regioselectivity and stereoselectivity of these reactions.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of specific isomers like this compound is driven by several key factors:

Fundamental Understanding of Isomerism: Studying the distinct properties and reactivity of different isomers provides valuable insights into how subtle changes in molecular structure can lead to significant differences in chemical behavior. curlyarrows.com This is fundamental to advancing the field of organic chemistry.

Development of Stereoselective Synthesis: The presence of a chiral center at the C2 position makes this molecule an interesting target for the development of new stereoselective synthetic methods. Achieving high enantiomeric purity is often a critical challenge in the synthesis of bioactive molecules.

Potential as a Synthetic Intermediate: Substituted dihydropyrans are versatile building blocks. The specific functional groups and stereochemistry of this compound could make it a valuable precursor for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net

Exploration of Novel Reactivity: The unique combination of a phenyl group at the 2-position and a methyl group at the 4-position can lead to novel reactivity patterns that are not observed in simpler dihydropyran systems. Investigating these reactions expands the synthetic chemist's toolbox.

Potential Biological Activity: Given that many pyran-containing compounds exhibit biological activity, there is always the potential that a novel substituted dihydropyran could possess interesting pharmacological properties. nih.gov

While extensive research specifically on this compound is not prominently documented in publicly accessible literature, its structural features and the general importance of the dihydropyran scaffold provide a strong rationale for its continued study.

Physicochemical Properties of this compound

The following table summarizes some of the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 60335-71-9 | lookchem.comepa.gov |

| Molecular Formula | C₁₂H₁₄O | lookchem.com |

| Molecular Weight | 174.24 g/mol | lookchem.comepa.gov |

| Appearance | Colourless to pale yellow liquid | lookchem.com |

| Boiling Point | 256.5 °C at 760 mmHg | lookchem.com |

| Density | 1.007 g/cm³ | lookchem.com |

| Refractive Index | 1.529 | lookchem.com |

| Flash Point | 104.7 °C | lookchem.com |

| LogP | 3.094 | lookchem.com |

属性

IUPAC Name |

4-methyl-2-phenyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOPLXXJAVYFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866805 | |

| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60335-71-9 | |

| Record name | 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60335-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060335719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-4-methyl-2-phenyl-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3,6 Dihydro 4 Methyl 2 Phenyl 2h Pyran

Reactivity Profiles of the Dihydropyran Ring System

The dihydropyran ring in 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran is a versatile scaffold that exhibits reactivity typical of both vinyl ethers and alkenes. The presence of the phenyl group at the C-2 position and the methyl group at the C-4 position introduces specific electronic and steric influences that modulate the outcomes of these reactions.

Electrophilic Addition Reactions

The carbon-carbon double bond in the dihydropyran ring is susceptible to electrophilic attack. Common electrophilic addition reactions include epoxidation and halogenation.

Epoxidation: The double bond can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. masterorganicchemistry.comlibretexts.org This reaction is stereospecific, with the oxygen atom being delivered to the same face of the double bond (syn addition). masterorganicchemistry.com For this compound, this reaction yields 6-Methyl-4-phenyl-3,7-dioxa-bicyclo[4.1.0]heptane. lookchem.com The electron-donating nature of the adjacent oxygen atom activates the double bond towards electrophiles, while the substitution on the alkene influences the reaction rate, with more substituted, electron-rich alkenes reacting faster. stackexchange.com

Table 1: Representative Electrophilic Addition Reaction

| Reactant | Reagent | Product | Reaction Type |

| This compound | m-CPBA | 6-Methyl-4-phenyl-3,7-dioxa-bicyclo[4.1.0]heptane lookchem.com | Epoxidation |

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is another characteristic electrophilic addition. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms to the double bond. nrochemistry.com

Nucleophilic Substitution and Addition Processes

The 2-aryl-dihydropyran structure contains a benzyl (B1604629) ether-like fragment, which is susceptible to cleavage under acidic conditions. This facilitates ring-opening reactions in the presence of nucleophiles. Research has shown that 2-aryl-3,4-dihydropyrans undergo efficient, acid-catalyzed ring-opening reactions with a variety of nucleophiles. acs.org This process offers a method to link a β-dicarbonyl fragment, which is generated upon ring opening, with the attacking nucleophile. acs.orgnih.gov

The proposed mechanism involves the activation of the dihydropyran by an acid catalyst (e.g., a Lewis acid like MnCl₂·4H₂O), leading to the cleavage of the endocyclic C-O bond to form a stabilized benzylcarbenium ion intermediate. acs.org This intermediate is then attacked by the nucleophile to yield the ring-opened product. acs.org A range of nucleophiles, including indoles, 2-naphthol, and thiophenols, have been successfully employed in this transformation. acs.orgnih.gov

Table 2: Examples of Acid-Catalyzed Ring-Opening of 2-Aryl-3,4-dihydropyrans with Nucleophiles

| Dihydropyran Substrate | Nucleophile | Catalyst | Product Type | Reference |

| 5-Acetyl-2-(4-methoxyphenyl)-3,4-dihydro-2H-pyran | Indole (B1671886) | MnCl₂·4H₂O | Indole-substituted β-dicarbonyl compound | acs.org |

| 5-Acetyl-2-phenyl-3,4-dihydro-2H-pyran | 2-Naphthol | MnCl₂·4H₂O | 2-Naphthol-substituted β-dicarbonyl compound | acs.org |

| 5-Acetyl-2-phenyl-3,4-dihydro-2H-pyran | Thiophenol | MnCl₂·4H₂O | Thiophenol-substituted β-dicarbonyl compound | acs.org |

| 5-Acetyl-2-(4-chlorophenyl)-3,4-dihydro-2H-pyran | 4-Hydroxy-6-methyl-2-pyrone | MnCl₂·4H₂O | Pyrone-substituted β-dicarbonyl compound | nih.gov |

Oxidation and Reduction Pathways

Oxidation: Besides epoxidation of the double bond, other oxidative transformations can be envisaged, although specific examples for the title compound are scarce. The benzylic C-H bond at the C-2 position could be susceptible to oxidation under certain conditions, though this is often a more challenging transformation.

Reduction: The double bond of the dihydropyran ring can be readily reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum. libretexts.orgchemnet.com The hydrogenation of a mixture containing the isomeric 5,6-dihydro-4-methyl-2-phenyl-2H-pyran using 10% Pd on charcoal has been shown to produce tetrahydro-4-methyl-2-phenyl-2H-pyran, the fully saturated analogue of the title compound. wikipedia.org This reaction proceeds via syn-addition of hydrogen across the double bond. chemnet.com Other reducing agents like diimide (HN=NH), generated in situ from hydrazine, can also be used for the stereospecific syn-hydrogenation of double bonds. bldpharm.com

Rearrangement Reactions Involving the Dihydropyran Skeleton

The dihydropyran framework is a versatile template for various molecular rearrangements, which can lead to the formation of diverse and complex molecular architectures. These transformations can be driven by heat, light, or acid/base catalysis.

Sigmatropic Rearrangements

The acs.orgacs.org-sigmatropic rearrangement is a prominent reaction pathway for certain dihydropyran derivatives, most notably the Claisen rearrangement. nrochemistry.com The Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.org Dihydropyrans can serve as the vinyl ether component in this type of reaction. koreascience.kr

These rearrangements are concerted pericyclic reactions that proceed through a highly ordered, chair-like six-membered transition state. nrochemistry.comwikipedia.org This stereospecificity allows for the transfer of chirality and the formation of new stereocenters with high control. While a direct example involving this compound is not prominently documented, the Claisen rearrangement of alkenyl bicyclic dihydropyran systems has been successfully used as a key step in the total synthesis of natural products like (+)-β-vetispirene and (−)-agarospirol, showcasing the synthetic utility of this transformation. oup.com

Other Skeletal Rearrangements

Substituted dihydropyrans can undergo significant skeletal rearrangements under acid catalysis, leading to diverse heterocyclic systems. nih.gov Glycal-derived dihydropyrans, upon treatment with a Lewis acid, can generate an allylic carbocation intermediate by the ionization of the anomeric C-O bond. nih.gov The fate of this reactive intermediate is dictated by the nature and position of other functional groups within the molecule.

For instance, dihydropyrans containing a C4-benzyl ether can undergo an intramolecular Friedel-Crafts reaction, where the pendant aromatic ring traps the allylic cation, leading to the formation of a highly functionalized isochroman (B46142) skeleton. nih.gov Alternatively, if the substituent at C4 is an allyl group, the cation can be trapped by the olefin in a cation-olefin cyclization, resulting in the formation of dioxabicyclooctane frameworks. nih.gov These divergent rearrangement pathways highlight the potential of the dihydropyran scaffold in diversity-oriented synthesis to rapidly generate molecular complexity and different structural motifs from a common precursor. nih.gov

Thermal Decomposition Pathways of this compound and Related Structures

The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives is a well-studied class of reactions that typically proceeds through a retro-Diels-Alder mechanism. These reactions are generally unimolecular, homogeneous in the gas phase, and follow first-order kinetics. rsc.org The process involves the cleavage of the pyran ring to yield a conjugated diene and an aldehyde or ketone. For the parent compound, 3,6-dihydro-2H-pyran, this decomposition quantitatively yields formaldehyde (B43269) and 1,3-butadiene. rsc.org

Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogs confirm that the reaction proceeds via a concerted, six-membered cyclic transition state. researchgate.netnih.govresearchgate.net This mechanism involves the simultaneous breaking of the O1-C6 and C2-C3 bonds and the formation of new double bonds, characteristic of a pericyclic reaction. researchgate.net

Analysis of the transition states reveals that they are highly synchronous, with calculated synchronicity values greater than 0.9 (where 1.0 represents a perfectly synchronous reaction). researchgate.net Despite the high degree of synchronicity, the transition states possess some polar character, arising from an asynchronous evolution of the bonds. Specifically, the O1-C6 bond breaking is often more advanced than the C2-C3 bond cleavage in the transition state. This leads to the development of a partial negative charge on the oxygen atom and a partial positive charge on the C2 carbon atom. researchgate.net The transition states are described as "advanced," meaning their geometry more closely resembles the final products than the initial reactant molecule. researchgate.net

The polarity of the transition state is influenced by the substitution pattern on the pyran ring. For instance, computational results show that the transition state polarities for the decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) are 2.02, 2.94, and 1.54 Debyes, respectively. researchgate.net

Substituents on the dihydropyran ring have a marked influence on the kinetics of thermal decomposition. Computational and experimental data show that the presence of methyl groups on the pyran ring generally lowers the activation energy (Ea) and activation free energy (ΔG‡), thereby favoring the decomposition process. researchgate.netnih.govresearchgate.net

A computational study using density functional theory (PBE0/6-311+G(d,p)) calculated the activation parameters for the decomposition of DHP and its methylated analogs at 600 K. The results indicate that methyl substitution at positions 2, 4, and 6 decreases the activation free energy. researchgate.netnih.gov For example, the calculated ΔG‡ values are 196 kJ·mol⁻¹ for DHP, 190 kJ·mol⁻¹ for 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 183 kJ·mol⁻¹ for 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP). researchgate.net This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. researchgate.net

The position of the substituent is key, with the most significant rate-enhancing effect observed for substituents at the 2-position, followed by the 6- and 4-positions. researchgate.net However, the kinetic parameters also suggest that there is no additive effect when multiple substituent groups are present simultaneously. researchgate.netresearchgate.net

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K researchgate.net Activation parameters were calculated at the PBE0/6-311+G(d,p) level of theory.

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Enthalpy (ΔH‡) (kJ·mol⁻¹) | Activation Free Energy (ΔG‡) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 215 | 210 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 209 | 204 | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 197 | 183 |

| 2-methyl-3,6-dihydro-2H-pyran | 202 | - | 182 |

| 6-methyl-3,6-dihydro-2H-pyran | 204 | - | 184 |

Derivatization and Further Functionalization Strategies

While the thermal decomposition of the dihydropyran core is well-documented, specific literature detailing the derivatization of this compound at its peripheral functional groups is limited. The following sections discuss potential functionalization strategies based on the general reactivity of the constituent moieties.

The phenyl group attached to the C2 position of the pyran ring is, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The reactivity and regioselectivity (the preference for substitution at the ortho, meta, or para positions) would be influenced by the dihydropyran ring, which acts as a substituent on the benzene (B151609) ring. libretexts.org Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org However, specific studies detailing these transformations on this compound are not prominent in the surveyed literature.

The methyl group at the C4 position is an allylic methyl group due to its attachment to a carbon atom adjacent to a double bond. This position offers a site for functionalization through radical or oxidative pathways. For instance, allylic carbons can undergo halogenation with reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, which proceeds via a free-radical chain mechanism. wikipedia.orgucalgary.ca Furthermore, allylic C-H bonds can be targeted for oxidation. Palladium-catalyzed allylic C-H oxidation methods have been developed for various terminal olefins to produce oxygen heterocycles, demonstrating the feasibility of functionalizing such positions under specific catalytic conditions. nih.gov However, documented examples of these specific modifications on this compound were not found in the reviewed sources.

Advanced Spectroscopic Characterization Techniques and Methodologies for 3,6 Dihydro 4 Methyl 2 Phenyl 2h Pyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR provides fundamental information. The ¹H NMR spectrum of 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals. tandfonline.comresearchgate.nettandfonline.com A singlet for the five phenyl protons is observed around δ 7.15 ppm. tandfonline.comresearchgate.nettandfonline.com The vinylic proton at the C5 position appears as a singlet at approximately δ 5.35 ppm. tandfonline.comresearchgate.nettandfonline.com A multiplet corresponding to the three protons at the C2 and C6 positions is found in the region of δ 4.10-4.80 ppm. tandfonline.comresearchgate.nettandfonline.com The two protons at the C3 position resonate as a multiplet between δ 1.90-2.50 ppm, and the methyl protons at C4 present as a singlet at δ 1.71 ppm. tandfonline.comresearchgate.nettandfonline.com

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons at C2 and C3, and between the protons at C5 and the allylic protons at C3 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments. For example, the proton signal at δ 5.35 ppm would correlate with the C5 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close in proximity, which is vital for determining stereochemistry and conformation. libretexts.org

Conformational Elucidation via NMR Coupling Constants

The dihydropyran ring can adopt various conformations, such as a half-chair or a sofa conformation. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons, obtained from high-resolution ¹H NMR spectra, is invaluable for determining the dihedral angles and thus the preferred conformation of the ring. For instance, the coupling constants between the proton at C2 and the two diastereotopic protons at C3 (³J_H2,H3a_ and ³J_H2,H3b_) can provide insight into the puckering of the dihydropyran ring. A larger coupling constant typically indicates a pseudo-axial-pseudo-axial relationship, while a smaller coupling constant suggests a pseudo-axial-pseudo-equatorial or pseudo-equatorial-pseudo-equatorial interaction.

Stereochemical Assignments through Spectroscopic Data Analysis

In cases where chiral centers are present, such as at the C2 and C6 positions if they were substituted asymmetrically, NOESY is a powerful tool for assigning the relative stereochemistry. libretexts.org For this compound, which is chiral at the C2 position, NOESY can be used to determine the relative orientation of the phenyl group. For example, a NOE correlation between the ortho-protons of the phenyl group and the proton at C6 would suggest a cis relationship between these groups. The absence of such a correlation would imply a trans relationship. The analysis of axial and equatorial proton positions through coupling constants also contributes to the stereochemical assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound shows characteristic absorption bands. tandfonline.comresearchgate.nettandfonline.com A band around 3031 cm⁻¹ corresponds to the C-H stretching of the aromatic and vinylic protons. tandfonline.comresearchgate.nettandfonline.com The bands at approximately 1452 cm⁻¹ and 1381 cm⁻¹ are attributed to C-H bending vibrations of the methyl and methylene (B1212753) groups. tandfonline.comresearchgate.nettandfonline.com The strong absorption band around 1118 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage. tandfonline.comresearchgate.nettandfonline.com The bands at 755 cm⁻¹ and 699 cm⁻¹ are indicative of the out-of-plane C-H bending of the monosubstituted benzene (B151609) ring. tandfonline.comresearchgate.nettandfonline.com

Raman spectroscopy , which is complementary to IR spectroscopy, would be particularly useful for observing the symmetric vibrations and the C=C double bond stretching, which often gives a strong Raman signal. While specific Raman data for this compound is not available in the provided search results, one would expect to see a strong band for the C=C stretching of the dihydropyran ring around 1650-1680 cm⁻¹ and characteristic bands for the phenyl group. imedpub.comnih.govresearchgate.netaip.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the calculated molecular weight for the formula C₁₂H₁₄O is 174.1045 g/mol . An experimental HRMS value of m/z 174.2418 has been reported, which is in close agreement with the calculated value for the protonated molecule [M+H]⁺ (calculated for C₁₂H₁₅O⁺: 175.1123) or a related adduct, confirming the elemental composition. tandfonline.comresearchgate.nettandfonline.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic ethers include the loss of small neutral molecules and ring-opening reactions. For this compound, some of the observed fragment ions include: tandfonline.comresearchgate.nettandfonline.com

m/z 160: This likely corresponds to the loss of a methyl radical (•CH₃).

m/z 105: A prominent peak at this m/z is characteristic of the benzoyl cation [C₆H₅CO]⁺, which could be formed through rearrangement and fragmentation.

m/z 67: This fragment could arise from the cleavage of the dihydropyran ring.

A detailed analysis of the fragmentation pathways helps to confirm the connectivity and the presence of the different structural motifs within the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 174.24 g/mol epa.gov), the molecular ion ([M]⁺˙, m/z = 174) is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting spectrum provides a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of dihydropyran systems is often governed by characteristic pathways, including retro-Diels-Alder (rDA) reactions and cleavages initiated by the heteroatom or adjacent substituents. massbank.euaip.org In the case of this compound, the presence of the phenyl group and the double bond within the ring dictates the primary fragmentation routes.

Key fragmentation pathways include:

Retro-Diels-Alder (rDA) Reaction: The dihydropyran ring can undergo a characteristic rDA cleavage, leading to the formation of charged diene and dienophile fragments.

Benzylic Cleavage: The bond between the chiral carbon (C2) and the oxygen atom is prone to cleavage, leading to the formation of a stable benzaldehyde (B42025) cation (m/z 106) or a related C₇H₇⁺ tropylium (B1234903) ion (m/z 91).

Loss of Methyl Group: Fragmentation involving the loss of the methyl group from the C4 position can also be observed.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the pyran ring, the methyl substituent, and the phenyl group. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound This table presents plausible fragmentation data based on established principles of mass spectrometry for related structures.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|---|

| 174.10 | 106.04 | [C₇H₆O]⁺˙ (Benzaldehyde radical cation) | Cleavage of C2-O and C3-C4 bonds |

| 174.10 | 105.07 | [C₇H₅O]⁺ (Benzoyl cation) | Cleavage and rearrangement |

| 174.10 | 91.05 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage and rearrangement |

| 174.10 | 68.06 | [C₅H₈]⁺˙ (Isoprene radical cation) | Retro-Diels-Alder (rDA) Reaction |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the time of this writing, the methodology for its determination is well-established.

The process involves growing a single crystal of high quality from a solution of the enantiomerically pure compound. This crystal is then mounted in an X-ray diffractometer, and a diffraction pattern is collected. The resulting data allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For a chiral molecule like this compound, the determination of the absolute configuration (i.e., whether the stereocenter at C2 is R or S) is achieved by analyzing the effects of anomalous dispersion. uni.lu By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be assigned, typically quantified by the Flack parameter. A value close to zero for a given stereochemical assignment confirms that the model is correct. The analysis would also reveal key structural parameters such as bond lengths, bond angles, and the conformation of the dihydropyran ring in the solid state.

Table 2: Representative X-ray Crystallographic Data for a Chiral Pyran Derivative This table presents hypothetical yet typical data that would be obtained from a single-crystal X-ray diffraction experiment on a compound like this compound.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₄O | The elemental composition of the molecule. |

| Formula Weight | 174.24 | The molecular weight of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁ | A common non-centrosymmetric space group for chiral molecules. |

| a (Å) | 8.51 | Unit cell dimension. |

| b (Å) | 5.88 | Unit cell dimension. |

| c (Å) | 10.23 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle. |

| Volume (ų) | 494.5 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| Flack Parameter | 0.05(3) | A parameter used to confirm the absolute stereochemistry. |

Chiral-phase Chromatography Methodologies for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is essential, and this is most commonly achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time.

For dihydropyran derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven to be highly effective. rsc.org A typical method would involve a normal-phase mobile phase, which promotes the hydrogen bonding, π-π stacking, and dipole-dipole interactions necessary for chiral recognition between the analyte and the CSP.

A research study on the closely related saturated analogue, 4-methyl-2-phenyl-tetrahydro-2H-pyran, successfully used HPLC with a chiral stationary phase to determine enantiomeric enrichment. researchgate.net Similarly, the separation of other chiral dihydropyrans has been effectively achieved using columns like the Chiralcel AD-H, which is based on an amylose derivative. rsc.org The separation of the (R)- and (S)-enantiomers of this compound would be monitored using a UV detector, likely set at a wavelength corresponding to the absorption maximum of the phenyl group (around 254 nm). The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess (ee).

Table 3: Exemplar Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition | Purpose |

|---|---|---|

| Column | ||

| Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for separation. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions. |

| Mobile Phase | ||

| Composition | n-Hexane / Isopropanol (90:10, v/v) | Normal-phase eluent to achieve separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | ||

| Technique | UV Absorbance | To detect the compound as it elutes. |

| Wavelength | 254 nm | Wavelength for detecting the phenyl chromophore. |

| Performance | ||

| Retention (k'₁) | 3.5 | Retention factor for the first eluting enantiomer. |

| Retention (k'₂) | 4.2 | Retention factor for the second eluting enantiomer. |

| Selectivity (α) | 1.20 | The ratio of retention factors (k'₂/k'₁), indicating separation. |

| Resolution (Rs) | >1.5 | Indicates baseline separation of the two peaks. |

Applications of 3,6 Dihydro 4 Methyl 2 Phenyl 2h Pyran in Advanced Organic Synthesis

Role as a Key Building Block for Complex Polycyclic Molecules

The unique structural features of 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran make it an ideal starting point for the synthesis of intricate polycyclic frameworks. The embedded enol ether functionality and the stereochemistry of the pyran ring can be strategically exploited to build molecular complexity.

Strategic Use in Cascade Reactions and Annulations

While specific cascade reactions commencing directly from this compound are not extensively documented in dedicated studies, the general reactivity of the dihydropyran scaffold lends itself to such transformations. Dihydropyrans are well-known participants in domino reactions, which allow for the construction of complex structures in a single step. For instance, processes like the Knoevenagel condensation followed by an oxa-6π-electrocyclization are employed to form the 2H-pyran ring system itself in a tandem fashion, often considered a formal [3+3] cycloaddition.

Furthermore, palladium-catalyzed annulation reactions represent a powerful strategy for building fused ring systems onto pyran skeletons. organic-chemistry.org Methodologies involving intramolecular Heck reactions followed by C-H bond activation or β-H elimination can transform appropriately substituted pyran precursors into complex tetracyclic or fused pyran structures. organic-chemistry.org These established synthetic routes highlight the potential of the this compound core to be integrated into cascade sequences to rapidly generate polycyclic diversity.

Precursors for Spiro- and Fused Heterocyclic Systems

The reactivity of the endocyclic double bond in this compound is key to its use as a precursor for fused heterocyclic systems. A direct application is its conversion into the corresponding epoxide, 6-Methyl-4-phenyl-3,7-dioxa-bicyclo[4.1.0]heptane . lookchem.com This transformation creates a fused bicyclic system by adding an oxirane ring across the former double bond, demonstrating a straightforward method for increasing molecular complexity.

Beyond simple epoxidation, the dihydropyran nucleus is a foundational element for synthesizing a variety of spirocycles and fused systems. General strategies applicable to this class of compounds include:

[3+2] Cycloadditions: The double bond can act as a dipolarophile in reactions with 1,3-dipoles to create five-membered rings fused to the pyran core. nih.gov

Diels-Alder Reactions: The enol ether double bond can participate as a dienophile in [4+2] cycloadditions, leading to the formation of complex bicyclic and polycyclic adducts. libretexts.org

Condensation Reactions: The core tetrahydropyran (B127337) structure, derived from the dihydropyran, can be used as a synthon to build spiro-heterocycles like spiro-pyrimidinones through cyclocondensation reactions. lookchem.com

A documented transformation starting from this compound leads to 4-Methyl-2-phenyl-5-piperidin-1-yl-tetrahydro-pyran-4-ol , showcasing the elaboration of the pyran ring into a more complex, functionalized molecule. lookchem.com

Intermediates in Natural Product Total Synthesis

The pyran ring is a ubiquitous structural motif found in a vast array of biologically active natural products. organic-chemistry.org Consequently, substituted dihydropyrans are crucial intermediates in their total synthesis.

Construction of Pyran-Containing Natural Product Fragments

The strategic value of dihydropyran derivatives is evident in the total synthesis of complex natural products. While a total synthesis employing the exact this compound is not prominently featured, a closely related analogue, (2S)-4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehyde , serves as a key precursor for synthesizing the C22–C27 fragment of fijianolides, a class of marine natural products. researchgate.net This synthesis underscores how chiral, substituted dihydropyrans are utilized as building blocks to construct specific fragments of a larger target molecule. The synthesis of laulimalide, another complex marine natural product, also relies on a dihydropyran fragment, demonstrating the broad applicability of this strategy. researchgate.net The general approach often involves the functionalization of the dihydropyran ring through reactions like allylation, followed by ring-closing metathesis to construct the core structure. chempedia.info

| Precursor | Target Natural Product Fragment | Key Transformation |

| (2S)-4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehyde | C22–C27 block of Fijianolides A and B | Transformations of cyclopropanol (B106826) intermediates derived from the pyran |

| Methyl 3-bromomethyl-3-butenoate (precursor to a dihydropyran) | C17–C27 subunit of Laulimalide | Keck allylation to form the dihydropyran ring |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's strategies for building complex molecules, often involving cascade reactions and stereoselective cyclizations. The dihydropyran scaffold is relevant in this context. For instance, the biosynthesis of many indole (B1671886) alkaloids proceeds through intermediates like secologanin, which contains a dihydropyran ring. The biomimetic synthesis of related natural products often involves the reaction of these pyran-containing intermediates with amines. researchgate.net

Furthermore, biocatalysis offers a pathway to manipulate these structures with high stereoselectivity. Research has demonstrated the preparation of all four enantiomerically enriched stereoisomers of the saturated analogue, tetrahydro-4-methyl-2-phenyl-2H-pyran, using enantiospecific bakers' yeast reductions and lipase-mediated kinetic resolutions. researchgate.net Such methods, which mimic enzymatic processes, can be applied to this compound to access specific stereoisomers necessary for the asymmetric synthesis of natural products.

Synthetic Applications in Materials Science and Polymer Chemistry (Focus on chemical synthesis, not end-product properties)

The application of this compound in materials science is primarily linked to its potential as a monomer in polymer synthesis. The parent compound, 3,4-dihydropyran, is known to have potential for polymerization, either with itself or as a comonomer with other unsaturated compounds. sigmaaldrich.com This reactivity is attributed to the strained C=C double bond within the cyclic structure.

A key polymerization technique applicable to such cyclic olefins is Ring-Opening Metathesis Polymerization (ROMP) . wikipedia.org This chain-growth polymerization method is driven by the relief of ring strain and is catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts). wikipedia.org

| Polymerization Method | Monomer Type | Driving Force | Typical Catalyst |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefins (e.g., Dihydropyrans) | Ring Strain Relief | Grubbs' Catalysts (Ru-based) |

In a ROMP reaction, the double bond of the dihydropyran ring opens and polymerizes to form a linear polymer with the original ring constituents as repeating units along the backbone. Although specific studies on the ROMP of this compound are not widely published, its structural similarity to other polymerizable cyclic olefins suggests its suitability as a monomer. The resulting polymer would feature a polyethylene-like backbone regularly functionalized with methyl and phenyl-substituted ether linkages, offering a unique combination of properties for potential new materials. Post-polymerization functionalization of the polymer backbone is also a viable strategy for creating diverse materials from a single polymeric scaffold. researchgate.net

Despite extensive research, no specific scholarly articles have been identified that detail the use of This compound as a model substrate for the development of novel synthetic methodologies.

The available literature focuses on the synthesis of various pyran and dihydropyran derivatives, their general properties, and their applications in areas such as fragrance chemistry and the synthesis of natural products. However, there is a lack of published research where this compound is explicitly employed as a benchmark or test compound to establish the scope, efficacy, and limitations of new chemical transformations or catalytic systems.

Consequently, the generation of an article section on the "Development of Novel Synthetic Methodologies Employing this compound as a Model Substrate," complete with detailed research findings and data tables as requested, is not possible based on the currently accessible scientific literature.

Future Research Directions and Emerging Trends in 3,6 Dihydro 4 Methyl 2 Phenyl 2h Pyran Chemistry

Development of Highly Enantio- and Diastereoselective Catalytic Systems

The control of stereochemistry is a paramount challenge in modern organic synthesis. For 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran, which contains at least one stereocenter, the development of catalytic systems that can precisely control its three-dimensional structure is a major research frontier. Future work will likely move beyond classical methods to embrace sophisticated catalytic approaches.

Research into the broader class of dihydropyrans has demonstrated the power of both organocatalysis and metal-based catalysis in achieving high levels of stereocontrol. rsc.orgrsc.org Chiral organocatalysts, such as proline derivatives and N-heterocyclic carbenes (NHCs), have been successfully used to promote asymmetric hetero-Diels-Alder (HDA) reactions and domino reactions to form highly functionalized pyran structures with excellent enantioselectivity. oist.jpresearchgate.net A significant trend is the concept of "catalyst-controlled" diastereoselectivity, where the choice of catalyst can override the intrinsic substrate bias to favor the formation of a specific, sometimes less thermodynamically stable, diastereomer. rsc.orgrsc.org For instance, binaphthyl-modified amino diol catalysts have been shown to accomplish an unusual anti-selective conjugate addition, leading to cis-dihydropyrans, a reversal of the typical outcome. rsc.org

Future efforts for the specific synthesis of this compound enantiomers will likely involve screening libraries of such advanced catalysts. The goal is to identify systems that provide high yields and exceptional enantio- and diastereomeric ratios.

Table 1: Promising Catalytic Systems for Asymmetric Dihydropyran Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

|---|---|---|---|

| Organocatalyst | Diphenylprolinol silyl (B83357) ether | Domino Michael/Acetalization | High enantioselectivity for trans-dihydropyrans. researchgate.net |

| Organocatalyst | Pyrrolidine-3-carboxylic acid (β-proline) | One-pot pyruvate/aldehyde reaction | High yield and diastereoselectivity under mild conditions. oist.jp |

| Organocatalyst | Binaphthyl-modified amino diol | Conjugate addition/cyclization | Reverses inherent diastereoselectivity to favor cis products. rsc.orgrsc.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

While the synthesis of the dihydropyran ring is a primary focus, its subsequent transformation into other valuable chemical entities is an equally important research avenue. The unique arrangement of the double bond and the phenyl group in this compound makes it a versatile intermediate for complex molecule synthesis.

Future research will likely explore novel reactivity patterns, moving beyond standard functional group manipulations. For example, the double bond can be a handle for various transformations, including epoxidation, dihydroxylation, or ozonolysis, leading to densely functionalized tetrahydropyran (B127337) derivatives. The pyran ring itself can undergo ring-opening reactions or rearrangements to generate acyclic structures or different heterocyclic systems. The synthetic utility of related dihydropyranones has been demonstrated by their conversion into synthetically useful building blocks like γ-hydroxy-γ-lactones and γ-lactams through oxidative cleavage and subsequent reduction or reductive amination. rsc.org A stereoselective, metal-free ring-expansion of related furan-based heterocycles has been developed to produce dihydropyran derivatives, showcasing a novel synthetic strategy. nih.gov

Exploring these transformations for this compound could unlock pathways to new classes of compounds with potential biological activity, leveraging the pyran core as a strategic starting point.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering benefits such as improved safety, better heat and mass transfer, and enhanced scalability. The integration of flow chemistry for the synthesis of this compound is a promising future direction. Continuous flow reactors could enable the use of reaction conditions (e.g., high temperatures and pressures) that are challenging to manage in batch, potentially leading to higher yields and shorter reaction times.

Furthermore, automated synthesis platforms, often coupled with microwave technology, are accelerating the pace of drug discovery and process development. technologynetworks.com Such systems allow for the rapid screening of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal parameters. Applying this high-throughput approach to the synthesis of this compound would significantly reduce the time required for optimization and could facilitate the creation of a library of related derivatives for structure-activity relationship studies. technologynetworks.com For example, an automated platform was used to generate a 48-member library of dihydropyrimidines in just 12 hours. technologynetworks.com

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com For this compound, advanced computational methods will play a crucial role in several areas.

DFT calculations can be used to model reaction mechanisms in detail, identifying transition state structures and calculating activation energy barriers. rsc.org This insight is invaluable for understanding the origins of stereoselectivity in catalytic reactions and for designing more effective catalysts. For instance, a computational study on the thermal decomposition of related dihydropyrans using the PBE0/6-311+G(d,p) level of theory revealed how methyl substituents affect the activation free energy. mdpi.com Similarly, DFT has been used to predict the preferred regioisomeric products in hetero-Diels-Alder reactions for dihydropyran synthesis. researchgate.net These computational approaches can be applied to predict the outcomes of unknown reactions of this compound, guiding experimental work and saving significant laboratory resources. nih.gov

Table 2: Application of Computational Methods in Dihydropyran Chemistry

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT (B3LYP, M062X) | Mechanistic Studies | Elucidation of reaction pathways, determination of rate-determining steps. rsc.org |

| DFT (PBE0) | Thermochemical Analysis | Calculation of activation energies, reaction enthalpies, and Gibbs free energies. mdpi.com |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Rationalizing crystal packing and identifying significant intermolecular contacts. tandfonline.com |

Sustainable Synthesis Routes and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries. mdpi.comyoutube.com Future research on this compound will be heavily influenced by the drive for sustainability.

Key areas of focus will include:

Use of Reusable Catalysts: Developing heterogeneous or immobilized catalysts, such as metal-organic frameworks (MOFs), that can be easily separated from the reaction mixture and reused multiple times. nih.govnih.gov This minimizes waste and reduces the cost associated with precious metal catalysts.

Solvent-Free and Alternative Solvent Systems: Designing reactions that proceed efficiently without a solvent or in environmentally benign solvents like water or ionic liquids. researchgate.netresearchgate.net Solvent-free mechanochemical grinding is another energy-efficient and clean alternative. mdpi.com

Energy Efficiency: Employing energy-efficient technologies such as microwave irradiation or ultrasonication, which can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. mdpi.com One-pot multicomponent reactions are an excellent strategy for improving atom economy and process efficiency. nih.gov

By embracing these green chemistry principles, the future synthesis of this compound can become not only more efficient but also more environmentally responsible. researchgate.net

常见问题

Q. What are the common synthetic routes for 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran, and how do reaction conditions influence product yield?

The compound is typically synthesized via elimination reactions or multicomponent reactions. For example, derivatives like tetrahydro-4-methyl-2-phenyl-2H-pyran can be prepared using titanium tetrachloride (TiCl₄) as a catalyst to eliminate methanol from precursors such as 4,4-dimethoxytetrahydropyran . Reaction conditions (temperature, pH, catalyst loading) critically affect yields. For instance, acidic conditions may lead to undesired ring-opening, while controlled Lewis acid catalysis enhances regioselectivity .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound derivatives?

¹H NMR and ¹³C NMR are essential for verifying stereochemistry and substituent positions. For example, coupling constants in ¹H NMR distinguish diastereomers (e.g., cis vs. trans configurations in substituted pyrans) . High-resolution MS (ESI-TOF) provides molecular ion confirmation, while fragmentation patterns in EI/CI-MS help identify functional groups, such as methyl or phenyl substituents .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a chiral building block for pharmaceuticals (e.g., carbohydrate metabolism drugs) and fine chemicals. Its pyran core is utilized in constructing complex heterocycles, such as furopyran derivatives, via cycloaddition or substitution reactions . The phenyl and methyl groups enhance steric and electronic modulation in target molecules .

Q. What safety precautions are necessary when handling this compound?

The compound is flammable and may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers or acids, which may trigger exothermic reactions. Waste must be disposed via approved hazardous waste protocols .

Q. How does this compound compare to other dihydropyran derivatives in protecting group chemistry?

Unlike 3,4-dihydro-2H-pyran, the 3,6-dihydro isomer with a methyl-phenyl substituent offers enhanced steric shielding, improving stability under basic conditions. However, it is less reactive than tetrahydropyran in nucleophilic substitutions due to partial ring unsaturation .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of substituted 3,6-Dihydro-4-methyl-2H-pyran derivatives?

Copper(II)–bisphosphine catalysts promote stereoselective oligomerization of dienols, yielding products like (2R*,3S*,4S*)-4-methyl-2-phenyltetrahydro-2H-pyran with >90% diastereomeric excess. Key factors include ligand geometry and solvent polarity, which stabilize transition states . Computational tools (e.g., AI-driven retrosynthesis) further optimize pathways by predicting feasible stereochemical outcomes .

Q. How can conflicting toxicity data (e.g., LC₅₀ values) for this compound be resolved in environmental risk assessments?

Discrepancies in ecotoxicity (e.g., fish LC₅₀ = 21.8 mg/L vs. algae EC₅₀ = 5.17 mg/L) arise from species-specific metabolic pathways. Standardized OECD test protocols and QSAR modeling are recommended to harmonize data. Chronic toxicity studies (e.g., 28-day Daphnia assays) are critical for accurate classification under REACH .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

The 3,6-dihydro ring undergoes acid-catalyzed ring-opening via protonation at the oxygen, leading to carbocation intermediates. For example, in HCl/MeOH, the ring opens to form acyclic ketones, while Lewis acids (e.g., BF₃·Et₂O) stabilize intermediates for selective functionalization . Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on acid strength and solvent dielectric constant.

Q. How can computational chemistry aid in predicting the compound’s biological activity?

Molecular docking and MD simulations predict binding affinities for targets like cyclooxygenase-2 (COX-2), aligning with observed anti-inflammatory activity. ADMET models (e.g., SwissADME) assess bioavailability, showing moderate LogP (~2.5) and CYP450 inhibition risks, guiding lead optimization .

Q. What analytical challenges arise in characterizing trace impurities during scale-up synthesis?

LC-MS/MS identifies byproducts such as oxidized phenyl rings or dimerized species. For example, over-oxidation with KMnO₄ yields 4-oxo derivatives, requiring careful control of reaction stoichiometry . Orthogonal methods (e.g., HPLC-UV vs. GC-FID) validate purity thresholds (>98%) for pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。